Cl-amidine

描述

Role of PADs in Physiological Processes

While often discussed in the context of disease, PADs and citrullination play vital roles in various physiological processes. These include cellular differentiation, nerve growth, apoptosis, gene regulation, and early embryonic development. researchgate.netnih.gov For instance, PAD1 is primarily expressed in the epidermis and is essential for keratinocyte differentiation and the formation of the skin barrier through the citrullination of cytokeratin and profilaggrin. researchgate.netkuleuven.be PAD2 is widely distributed and involved in processes such as oligodendrocyte differentiation, myelin formation, and motor functions in the brain, as well as influencing the differentiation of immune cells like monocytes, macrophages, CD4+ T cells, and B cells. frontiersin.orgresearchgate.netfrontiersin.org PAD4 is known for its role in neutrophil extracellular trap (NET) formation, a process important for innate immunity. frontiersin.orgresearchgate.netfrontiersin.org PAD6 is specifically involved in oocyte formation and early embryonic development. nih.govmdpi.com

Dysregulated PAD Activity in Pathological States

Dysregulated or excessive PAD activity and subsequent hypercitrullination are strongly implicated in the pathogenesis of a wide range of diseases. frontiersin.orgfrontiersin.orgnih.gov The abnormal presence of citrullinated self-proteins can lead to the generation of neoepitopes that trigger robust autoimmune responses. frontiersin.orgnih.gov

Autoimmune Diseases

PADs and citrullinated proteins are significantly associated with various autoimmune diseases. frontiersin.orgfrontiersin.orgkuleuven.be Rheumatoid arthritis (RA) is a prime example, where anti-citrullinated protein antibodies (ACPAs) are a highly specific diagnostic marker. frontiersin.orgkuleuven.be In RA, extensive citrullination of synovial proteins like vimentin (B1176767), enolase, fibrinogen, and fibronectin is observed, contributing to autoantibody production and chronic inflammation. frontiersin.orgfrontiersin.org PAD2-mediated citrullination of vimentin is identified as an autoantigen in RA. frontiersin.org Systemic lupus erythematosus (SLE) and multiple sclerosis (MS) also show associations with dysregulated PAD activity and citrullination. frontiersin.orgfrontiersin.orgmdpi.com In type 1 diabetes (T1D), PADs and citrullinated self-proteins have an emerging role, with citrullinated glucose-regulated protein 78 (GRP78) and glutamic acid decarboxylase 65kDa (GAD65) identified as autoantigens. frontiersin.orgkuleuven.be Excessive NET formation, driven by PAD4-mediated histone citrullination, is also implicated in the pathogenesis of autoimmune diseases like RA, MS, and SLE. frontiersin.org

Inflammatory Diseases

Inflammation is a key component in the progression of many diseases, and dysregulated PAD activity contributes significantly to inflammatory processes. frontiersin.orgresearchgate.netmdpi.com Beyond autoimmune conditions, PADs are involved in inflammatory bowel disease (IBD), including ulcerative colitis (UC). frontiersin.orgresearchgate.net Elevated PAD expression and citrullinated proteins are observed in human samples with inflammatory-driven carcinogenesis of the colon. researchgate.net PAD inhibition has shown promise in suppressing inflammation in models of UC and colitis-driven carcinogenesis. researchgate.net Sepsis, characterized by a dysregulated inflammatory response, has also been linked to PADs, particularly PAD4, due to its critical effects on NETosis. frontiersin.org Peripheral arterial disease (PAD), an atherosclerotic disease, is closely associated with inflammation, and while not directly linked to PAD enzymes in the provided context, the broader theme of inflammation highlights the relevance of PAD inhibitors in inflammatory conditions. mdpi.comphri.caahajournals.org

Neurodegenerative Diseases

PADs and protein citrullination are increasingly recognized for their roles in neurodegenerative disorders. mdpi.commdpi.comtandfonline.comresearchgate.net Dysregulated PAD activity has been implicated in the pathogenesis of diseases such as multiple sclerosis (MS), Alzheimer's disease (AD), Parkinson's disease (PD), and prion diseases. frontiersin.orgmdpi.commdpi.comtandfonline.comresearchgate.netnih.gov PAD2 is highly expressed in the central nervous system (CNS), and its dysregulation is associated with MS and other neurodegenerative conditions. frontiersin.orgresearchgate.net Citrullination of myelin basic protein (MBP) by PAD2 is thought to play a role in the pathogenesis of neurodegenerative diseases by altering the structural stability of myelin. researchgate.netmdpi.comresearchgate.net Increased levels of PADs and deimination, particularly PAD2 and PAD3, have been observed in the brains of patients with Lewy body diseases, including PD. mdpi.com Abnormal increases in protein citrullination are considered strong evidence of neurodegeneration. tandfonline.com

Cancer

Emerging evidence suggests important roles for PAD enzymes, particularly PAD4 and potentially PAD2, in cancer pathogenesis and progression. researchgate.netumassmed.edunih.gov PADs can affect gene expression in tumor cells by citrullinating transcription factors, coregulators, and histones. researchgate.netumassmed.edu PAD4 has been shown to regulate chromatin decondensation through histone citrullination and is involved in gene regulation. mdpi.com Studies have indicated that PAD inhibitors can significantly suppress tumor growth and associated inflammatory symptoms in cell lines and animal models. researchgate.netumassmed.edu PADs are increasingly being studied for their multifactorial roles in various cancer types, depending on the specific tumor. nih.gov For example, PAD2 and PAD4 have been implicated in colorectal cancer and breast cancer, respectively, with studies exploring their impact on cell invasion, gene regulation, and the modulation of extracellular vesicles. frontiersin.orgroyalsocietypublishing.orgnih.govmdpi.com

Overview of Cl-amidine as a Pan-PAD Inhibitor

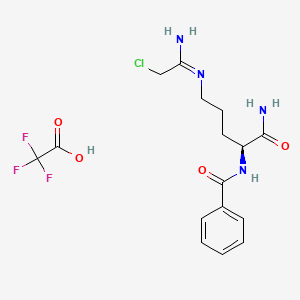

Given the widespread involvement of PADs in various pathological conditions, inhibiting their activity has emerged as a potential therapeutic strategy. frontiersin.orgresearchgate.net this compound (also known as Chlor-amidine or N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a well-studied experimental drug that acts as a pan-PAD inhibitor. researchgate.netwikipedia.orgaacrjournals.orgstanford.edu It is designed to irreversibly inhibit PADs by covalently modifying a cysteine residue (Cys645) in the enzyme's active site. researchgate.netaacrjournals.orgstanford.edu

This compound has demonstrated therapeutic potential in numerous disease models. aacrjournals.orgnih.gov It has been shown to ameliorate disease course, severity, and clinical manifestations in models of collagen-induced arthritis, MS, colitis, atherosclerosis, and lupus. aacrjournals.org In lupus-prone mice, PAD inhibition by this compound disrupted NET formation and protected against kidney, skin, and vascular disease. wikipedia.orgstemcell.com this compound treatment reduced total synovial and serum citrullination and decreased clinical disease activity in a murine model of collagen-induced arthritis. stanford.edu It has also been found to suppress inducible nitric oxide synthase expression in dendritic cells, suggesting an immunomodulatory effect. nih.gov In cancer research, this compound has shown anti-cancer effects in various in vitro and in vivo models, including suppressing tumor growth and modulating extracellular vesicle signatures in pancreatic cancer cells. researchgate.netumassmed.edunih.govmdpi.comnih.gov It has been reported to induce cell cycle arrest and apoptosis in cancer cells and can enhance the effects of chemotherapeutic agents. nih.gov Furthermore, this compound has shown potential in promoting wound healing by increasing cell proliferation and migration in keratinocyte cells and increasing type 1 collagen levels. dergipark.org.tr

While this compound is a valuable tool in scientific research for understanding the roles of PADs in disease, it is an experimental compound primarily used in preclinical studies. wikipedia.org Research continues to explore the therapeutic potential of PAD inhibition using compounds like this compound and more selective inhibitors. researchgate.netfrontiersin.orgumassmed.edu

Mechanism of Irreversible PAD Inhibition by this compound

This compound is a well-established small molecule inhibitor that targets PAD enzymes. mdpi.comresearchgate.net It functions as an irreversible inhibitor, meaning it forms a stable, permanent bond with the enzyme, thereby inactivating it. researchgate.netaacrjournals.orgmedchemexpress.comresearchgate.net This irreversible inhibition is crucial to its mechanism of action against PADs.

Covalent Modification of Cys645 in the Active Site

The irreversible inhibition by this compound is achieved through the covalent modification of a specific cysteine residue within the active site of PAD enzymes. researchgate.netaacrjournals.orgmedchemexpress.com This critical residue is Cysteine 645 (Cys645) in PAD4, and a corresponding cysteine residue (Cys647) in PAD2. nih.govscispace.com this compound, a haloacetamidine-based compound, acts as a mechanism-based inactivator. scispace.com The haloacetamidine group mimics the substrate arginine and undergoes a nucleophilic attack by the sulfur atom of the active site cysteine residue. nih.govscispace.com This attack displaces the halide (chlorine in the case of this compound) and forms a covalent bond between the inhibitor and the enzyme's active site cysteine. nih.govscispace.com This covalent adduct permanently blocks the catalytic activity of the enzyme. researchgate.netaacrjournals.orgmedchemexpress.com Studies, including crystallographic analysis, have confirmed that this compound and similar haloacetamidine inhibitors modify this specific cysteine residue in the PAD active site. nih.govscispace.com

Pan-PAD Inhibition Spectrum (PAD1, PAD2, PAD3, PAD4)

This compound is characterized as a pan-PAD inhibitor, demonstrating inhibitory activity against multiple PAD isoforms, specifically PAD1, PAD2, PAD3, and PAD4. stemcell.comresearchgate.net This broad spectrum of inhibition is attributed to the conserved nature of the active site cysteine residue across these PAD isoforms, which is the target of this compound's covalent modification. nih.govresearchgate.netaacrjournals.orgmedchemexpress.comscispace.com

Research has quantified the potency of this compound against different PAD subtypes using kinetic parameters such as kinact/KI values, which are considered a reliable measure of potency for irreversible inhibitors. researchgate.netstemcell.comresearchgate.net While often described as a pan-inhibitor with near equal potency, some studies indicate varying rates of inhibition across the isoforms. medchemexpress.comresearchgate.net

The following table summarizes reported kinetic inhibition data for this compound against different PAD isoforms:

| PAD Isoform | kinact/KI (M-1min-1) | Reference |

| PAD1 | 37,000 | stemcell.com |

| PAD2 | 1,200 | stemcell.com |

| PAD3 | 2,000 | stemcell.com |

| PAD4 | 13,000 | scispace.comstemcell.com |

Note: Different studies may report slightly varying values depending on experimental conditions and methodologies.

Another study reported IC50 values for this compound against some PAD isoforms:

| PAD Isoform | IC50 (μM) | Reference |

| PAD1 | 0.8 | medchemexpress.com |

| PAD3 | 6.2 | medchemexpress.com |

| PAD4 | 5.9 | medchemexpress.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNMVYWOLUWDD-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Cl Amidine Action at the Molecular and Cellular Level

Modulation of Post-Translational Modifications Beyond Citrullination

While Cl-amidine is primarily recognized for its role in preventing the conversion of arginine to citrulline, a process catalyzed by PADs, its impact on the landscape of post-translational modifications (PTMs) is a subject of ongoing research. nih.govnih.gov The inhibition of PADs by this compound can indirectly influence other PTMs. For instance, by preventing citrullination of histone arginine residues, this compound can preserve the potential for other modifications at these sites, such as methylation. Histone arginine methylation and citrullination are often competing processes, and by blocking the latter, this compound can lead to an increase in histone arginine methylation. nih.gov This shift in histone modification patterns can, in turn, affect chromatin structure and gene transcription.

Furthermore, the inhibition of PAD4 by this compound has been shown to prevent histone H3 citrullination, a key step in the formation of neutrophil extracellular traps (NETs). nih.govscispace.comnih.gov This action highlights this compound's ability to modulate a significant biological process driven by a specific PTM.

Impact on Gene Expression and Transcriptional Regulation

This compound exerts a significant influence on gene expression through various mechanisms, including the modulation of microRNA (miRNA) expression and the regulation of genes involved in apoptosis.

Studies have shown that this compound can induce the expression of several tumor-suppressive microRNAs. researchgate.netresearchgate.net This upregulation of specific miRNAs contributes to the anti-cancer properties of this compound by affecting key cellular processes like cell cycle progression.

A notable effect of this compound is the significant upregulation of microRNA-16 (miR-16). medchemexpress.comnih.gov This increase in miR-16 expression has been observed in colon cancer cells following treatment with this compound. nih.gov miR-16 is known to be a tumor suppressor that plays a crucial role in regulating the cell cycle. nih.govnih.gov Specifically, miR-16 can induce a G1 phase cell cycle arrest by targeting and suppressing the expression of key cell cycle-related genes. nih.govnih.gov These target genes include cyclins D1, D2, D3, E1, and cyclin-dependent kinase 6 (cdk6). nih.govnih.gov By downregulating these proteins, miR-16 effectively halts the progression of the cell cycle from the G1 to the S phase. nih.gov

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2 Phase |

|---|---|---|---|

| Control | - | - | - |

| This compound (50 µg/ml) | Increased | Decreased | - |

This table summarizes the general trend observed in studies where HCT 116 cells were treated with this compound, leading to an arrest in the G1 phase of the cell cycle. plos.org

The induction of miR-16 by this compound has been shown to be dependent on the tumor suppressor protein p53. nih.govnih.gov In colon cancer cells with wild-type p53, this compound treatment leads to a p53-dependent G1 arrest. nih.gov This effect is linked to the ability of p53 to enhance the maturation of miR-16. nih.gov The inhibition of PADs by this compound activates p53, which in turn activates miR-16 expression, leading to the observed cell cycle arrest. nih.govplos.org

This compound also influences the expression of genes directly involved in the apoptotic process, further contributing to its anti-cancer effects.

This compound treatment has been found to significantly induce the expression of the putative tumor suppressor gene OKL38 (also known as OSGIN1 or BDGI). nih.govresearchgate.net This induction has been observed in multiple cell types, including breast cancer (MCF-7) and osteosarcoma (U2OS) cells. nih.govresearchgate.net The upregulation of OKL38 by this compound occurs in a dose-dependent manner. nih.govresearchgate.net

The mechanism behind this induction involves the tumor suppressor p53. Inhibition of PAD4 by this compound leads to an increase in p53 accumulation in the nucleus. mdpi.com This nuclear p53 then activates the transcription of the OKL38 gene. nih.govmdpi.com OKL38 is a known mediator of apoptosis, and its increased expression can lead to changes in mitochondrial morphology and ultimately, programmed cell death. nih.govmdpi.comnih.gov

| Cell Line | Fold Induction |

|---|---|

| MCF-7 | ~4.5-fold |

| U2OS | >4-fold |

This table presents the approximate fold increase in OKL38 mRNA levels in different cancer cell lines after treatment with this compound, as determined by quantitative reverse transcription-PCR (qRT-PCR). nih.govresearchgate.net

Influence on Oxidative Stress Regulation

This compound, a pan-inhibitor of protein arginine deiminases (PADs), demonstrates a significant influence on the regulation of oxidative stress. This is a critical aspect of its mechanism, as chronic inflammation and associated oxidative stress are implicated in the pathogenesis of various diseases nih.govaacrjournals.org. By mitigating the effects of oxidative bursts from inflammatory cells, this compound helps protect cells from DNA damage nih.gov.

A key mechanism through which this compound exerts its antioxidant effects is by modulating the levels of primary antioxidant enzymes aacrjournals.org. These enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase, form the first line of defense against reactive oxygen species (ROS) nih.govglisodin.orgmdpi.com. In vitro studies have revealed that treatment with this compound leads to an increase in the protein levels of SOD, GPx, and catalase aacrjournals.org. This upregulation enhances the cell's capacity to neutralize harmful free radicals, thereby reducing oxidative damage aacrjournals.org.

| Enzyme | Effect of this compound Treatment | Cellular Function |

| Superoxide Dismutase (SOD) | Increased protein levels aacrjournals.org | Converts superoxide anions (O₂⁻) to hydrogen peroxide (H₂O₂) medpharmres.comnih.gov. |

| Glutathione Peroxidase (GPx) | Increased protein levels aacrjournals.org | Reduces hydrogen peroxide and lipid peroxides to water and alcohols mdpi.comresearchgate.net. |

| Catalase | Increased protein levels aacrjournals.org | Decomposes hydrogen peroxide into water and oxygen nih.govmdpi.com. |

This compound treatment has been shown to effectively decrease the production of reactive oxygen species (ROS) by inflammatory cells aacrjournals.org. An "oxidative burst" is a key feature of inflammatory responses, where leukocytes release large amounts of ROS that can cause damage to surrounding tissues and DNA nih.gov. Research demonstrates that this compound suppresses this oxidative burst, thereby protecting target epithelial cells from oxidative damage both in vitro and in vivo nih.gov. This reduction in ROS is believed to be a direct consequence of the upregulation of antioxidant enzymes like SOD, GPx, and catalase aacrjournals.org.

Effects on Key Signaling Pathways

This compound's influence extends to the modulation of critical intracellular signaling pathways that govern cell proliferation, inflammation, and survival.

The tumor suppressor p53 is a crucial regulator of the cell cycle and apoptosis. This compound, as an inhibitor of PAD4, has been found to modulate the p53 signaling pathway nih.govsecure-platform.com. Studies have shown that this compound treatment can activate the expression of p53 target genes, such as the cell cycle inhibitor p21, in a p53-dependent manner nih.gov. In some cancer cell lines, this compound treatment increased the total amount of p53 protein nih.gov. In other instances, it enhanced the expression of p53-associated genes without elevating p53 protein levels, indicating a complex regulatory role nih.govsecure-platform.com. By enhancing the activity of the p53 pathway, this compound can negatively affect cancer cell growth and proliferation nih.govnih.gov.

| Cell Line | Effect of this compound on p53 Protein | Effect on p53 Target Gene (p21) | Reference |

| U2OS (Osteosarcoma) | Increased amount | Increased expression | nih.gov |

| HCT116 (Colon Carcinoma) | No significant increase | Increased expression | nih.gov |

| MCF-7 (Breast Cancer) | No significant increase | Increased expression | nih.gov |

This compound has been demonstrated to interfere with inflammatory signaling cascades involving the Signal Transducer and Activator of Transcription (STAT) and Activator Protein-1 (AP-1) pathways nih.gov. In studies using dendritic cells stimulated with lipopolysaccharide (LPS), this compound treatment led to a decrease in both STAT phosphorylation and AP-1 transcriptional activities nih.gov. The inhibition of STAT activation by this compound was linked to the suppression of inducible nitric oxide synthase (iNOS) expression, a key inflammatory mediator nih.gov. This suggests that this compound can dampen inflammatory responses by targeting these essential transcription factors nih.gov.

Evidence suggests an interaction between this compound and the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism. While direct interaction studies are ongoing, a significant finding is the synergistic anticancer effect observed when this compound is used in combination with rapamycin, a well-established mTOR inhibitor secure-platform.com. This synergy, observed in cancer cells, strongly implies that this compound may affect cellular processes regulated by the mTOR pathway, potentially sensitizing cells to mTOR-targeted therapies secure-platform.com. Further research points to an indirect link where PAD inhibitors can modulate microRNAs that target components of the PI3K-AKT-mTOR signaling pathway nih.gov.

Cellular Processes Affected by this compound

This compound, a potent inhibitor of peptidylarginine deiminases (PADs), exerts significant effects on various fundamental cellular processes. Mechanistic studies have revealed its involvement in halting the cell cycle, inducing programmed cell death, curbing proliferation, and modulating cellular differentiation. These actions underscore the compound's potential as a subject of interest in cellular biology and therapeutic research.

Cell Cycle Arrest

Research has demonstrated that this compound can induce cell cycle arrest, particularly in the G1 phase. This effect has been observed in colon cancer cell lines and is mechanistically linked to the tumor suppressor protein p53. nih.gov In p53 wild-type colon cancer cells, treatment with this compound leads to an arrest in the G1 phase of the cell cycle. nih.gov This is associated with an upregulation of p53 and its downstream target, the cell cycle inhibitor p21. nih.govnih.gov The crucial role of p53 is highlighted by the finding that in p53-deficient HCT116 cells, this compound does not induce a G1 arrest. nih.gov

Further investigation into the mechanism has revealed the involvement of microRNAs. This compound treatment has been shown to increase the expression of miRNA-16, a putative tumor suppressor, in a p53-dependent manner. nih.govmedchemexpress.commedchemexpress.com It is hypothesized that the p53-dependent G1 arrest initiated by PAD inhibition is, in turn, dependent on the upregulation of miRNA-16. nih.gov The proposed mechanism suggests that the inhibition of PAD enzymes by this compound activates p53, which then promotes the expression of miRNA-16, leading to a G1 cell cycle arrest. nih.gov

Table 1: Effect of this compound on Cell Cycle in Colon Cancer Cell Lines

| Cell Line | p53 Status | Treatment | Effect on Cell Cycle | Key Mediators |

|---|---|---|---|---|

| HCT116 | Wild-Type | This compound | G1 Arrest | p53, p21, miRNA-16 |

| HCT116 | Deficient | This compound | No G1 Arrest | - |

Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This pro-apoptotic activity is often dose-dependent. For instance, in TK6 lymphoblastoid cells and HT29 colon cancer cells, this compound induces apoptosis in a concentration-dependent manner. nih.gov Similarly, it has been found to have apoptotic effects on the human U-87 MG glioma cell line. nih.gov

The induction of apoptosis by this compound appears to be linked to the p53 pathway. In inflammatory cells isolated from the colons of mice treated with this compound, a dramatic elevation in p53 levels was observed, which correlated with an increase in PARP cleavage, a hallmark of apoptosis. nih.gov It has been noted that cell lines with wild-type p53, such as HCT116 colon cancer cells, are susceptible to this compound-induced apoptosis, whereas cells with mutant p53, like HT29, are relatively resistant. nih.gov In breast cancer, this compound treatment significantly increased the percentage of apoptotic MCF10DCIS cells in a dose-dependent manner, while the non-cancerous MCF10A cells were largely unaffected. researchgate.net

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Studies have indicated that this compound can trigger mitochondrial depolarization. In the human glioblastoma cell line U-87 MG, treatment with this compound was found to increase mitochondrial depolarization levels. nih.gov After 48 hours of exposure to an IC50 concentration of this compound, the level of mitochondrial depolarization in U-87 MG cells was 54.7%, which was approximately a 4.5-fold increase compared to the control group. nih.gov This suggests that this compound's apoptotic action involves the mitochondria-mediated pathway.

Caspases are a family of proteases that are central to the execution of apoptosis. While caspase-3 is a key executioner caspase, this compound has been observed to induce apoptosis through a mechanism that is independent of caspase-3 activation in certain contexts. In studies involving the U-87 MG human glioma cell line, it was determined that this compound induces apoptosis without a corresponding increase in caspase-3 levels compared to the control. nih.gov This finding suggests that the apoptotic effects of this compound in these cells may be mediated by other caspase types or through caspase-independent pathways. nih.gov

Cell Proliferation Inhibition

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. In breast cancer, this compound has been shown to inhibit proliferation in cell lines grown in both monolayer and spheroid cultures. researchgate.net Specifically, in the MCF10AT progression model cell lines, a dose-dependent inhibition of proliferation was observed after a 5-day treatment with this compound. researchgate.net

The anti-proliferative effects of this compound have also been documented in human glioblastoma cells. In the U-87 MG cell line, this compound exhibited notable anti-proliferative properties that were dependent on both time and concentration. nih.gov However, in some cancer cell lines, the effect on proliferation is less pronounced. For example, in Panc-1 and MiaPaCa-2 pancreatic cancer cells, treatment with this compound for up to 16 hours resulted in only a minor reduction in cell proliferation, suggesting that its primary mechanism of action in these cells may not be the direct inhibition of proliferation. mdpi.com

Table 2: Anti-proliferative Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| MCF10AT progression model | Breast Cancer | Dose-dependent inhibition of proliferation in monolayer and spheroid cultures. researchgate.net |

| U-87 MG | Glioblastoma | Time and concentration-dependent anti-proliferative properties. nih.gov |

| Panc-1 | Pancreatic Cancer | Negligible effect on proliferation after 16 hours of treatment. mdpi.com |

| MiaPaCa-2 | Pancreatic Cancer | Little effect on cell proliferation. mdpi.com |

Cellular Differentiation Modulation

In addition to its effects on cell cycle and apoptosis, this compound has been found to modulate cellular differentiation. In some cancer cell lines, treatment with this compound can induce differentiation. For example, it has been shown to induce the differentiation of HL-60 promyelocytic leukemia cells and HT29 colon cancer cells. stemcell.com

This compound also affects the differentiation of non-cancerous cells. In reconstructed human epidermis, treatment with this compound was shown to alter keratinocyte differentiation. nih.gov Specifically, it led to a decrease in the expression of filaggrin and transglutaminase-5 at the mRNA level, and a significant downregulation of profilaggrin and filaggrin monomers at the protein level. nih.gov Furthermore, this compound treatment resulted in a significant decrease in transglutaminase activity. nih.gov In the context of the nervous system, the expression of PAD2 and PAD3, enzymes inhibited by this compound, are regulated upon the differentiation of human neural stem cells, suggesting a potential role for PADs and their inhibition in neural differentiation. ucl.ac.uk

Extracellular Vesicle (EV) Modulation

Research into the effects of this compound on extracellular vesicle (EV) release has revealed cell-type and context-dependent responses. In pancreatic ductal adenocarcinoma (PDAC) cell lines, the pan-PAD inhibitor this compound was observed to have a variable impact on the release of EVs.

A study investigating two PDAC cell lines, Panc-1 and MiaPaCa-2, demonstrated that treatment with this compound resulted in a slight, though not statistically significant, increase in the total release of EVs in both cell lines at concentrations of 50 and 100 μM. However, a more nuanced effect was seen when analyzing different EV subpopulations based on size. Specifically, in MiaPaCa-2 cells, a 50 μM concentration of this compound led to a reduction in the release of small EVs within the 0–100 nm size range.

These findings suggest that the inhibition of PAD enzymes by this compound can influence the biogenesis and/or secretion of EVs, potentially altering intercellular communication in the tumor microenvironment. The differential effects observed between cell lines and on various EV subpopulations highlight the complexity of PAD-mediated regulation of extracellular vesicle pathways.

Table 1: Effect of this compound on Extracellular Vesicle (EV) Release in Pancreatic Cancer Cells

| Cell Line | This compound Concentration | Total EV Release | Small EV (0-100 nm) Release |

|---|---|---|---|

| Panc-1 | 50 μM | Slight Increase (non-significant) | Not specified |

| Panc-1 | 100 μM | Slight Increase (non-significant) | Not specified |

| MiaPaCa-2 | 50 μM | Slight Increase (non-significant) | Reduction |

| MiaPaCa-2 | 100 μM | Slight Increase (non-significant) | Not specified |

Autophagy Regulation

This compound has been shown to interfere with the process of autophagy, a fundamental cellular mechanism for the degradation and recycling of cellular components. In a study utilizing three-dimensional reconstructed human epidermis (RHEs), treatment with this compound led to discernible alterations in the autophagy pathway within granular keratinocytes.

Specifically, at a concentration of 800 μM, this compound was found to upregulate the expression of key autophagy-related proteins, including LC3-II, sestrin-2, and p62/SQSTM1. The accumulation of these proteins suggests a modulation of the autophagic flux. Furthermore, the treatment induced the clustering of mitochondria and heterogeneous vesicles within the cytoplasm of these cells. This observation, coupled with the altered expression of autophagy markers, indicates that PAD inhibition by this compound can disrupt the normal progression of autophagy, which is a critical step in the process of cornification in the epidermis. The partial co-localization of LC3 and PADs in the upper epidermis further supports a role for these enzymes in the constitutive epidermal autophagy process.

Neutrophil Extracellular Trap (NET) Formation Inhibition

This compound is a well-documented inhibitor of Neutrophil Extracellular Trap (NET) formation, a process implicated in various inflammatory and autoimmune diseases. NETs are web-like structures composed of DNA, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage.

The primary mechanism by which this compound inhibits NETosis is through its action as a broad-spectrum inhibitor of peptidylarginine deiminase 4 (PAD4). PAD4 is a critical enzyme in the early stages of NET formation, responsible for the citrullination of histones, which leads to chromatin decondensation—a prerequisite for the expulsion of nuclear contents. By blocking PAD4 activity, this compound prevents this crucial step.

Numerous studies have demonstrated the efficacy of this compound in inhibiting NET formation across various disease models:

In a murine sepsis model, this compound treatment significantly reduced NET formation in peritoneal cells.

In a rat model of lipopolysaccharide (LPS)-induced endometritis, this compound significantly inhibited LPS-induced NETs in the serum and attenuated the inflammatory response.

In non-obese diabetic (NOD) mice, oral administration of this compound was shown to inhibit NET formation both in vitro and in vivo, delaying the onset and reducing the incidence of type 1 diabetes.

A key molecular event in NET formation is the hypercitrullination of histones, particularly Histone H3. This post-translational modification, catalyzed by PAD4, neutralizes the positive charge of arginine residues on histones, weakening their interaction with DNA and leading to chromatin decondensation.

This compound directly prevents the hypercitrullination of Histone H3 by inhibiting PAD4. This has been consistently observed in various experimental settings:

In a mouse model of sepsis, this compound treatment reduced the abundance of citrullinated Histone H3 (H3cit) in both peritoneal fluid and cells.

In a rat model of hemorrhagic shock, this compound administration led to a reduction in tissue levels of citrullinated histone H3 (CitH3).

Similarly, in LPS-induced endometritis in rats, this compound effectively reduced the expression of Cit-H3.

By preventing Histone H3 hypercitrullination, this compound effectively blocks a critical initiation step of NET formation, thereby mitigating the downstream inflammatory consequences.

Table 2: Effect of this compound on NET Formation and Histone H3 Citrullination

| Disease Model | Key Findings | Reference |

|---|---|---|

| Murine Sepsis | Reduced NET formation in peritoneal cells; Decreased H3cit in peritoneal fluid and cells. | |

| LPS-Induced Endometritis | Significantly inhibited serum NETs; Reduced expression of Cit-H3. | |

| Hemorrhagic Shock | Reduced tissue levels of CitH3. | |

| Non-obese Diabetic Mice | Inhibited NET formation in vitro and in vivo. |

Inhibition of Nitric Oxide (NO) Generation and iNOS Expression

This compound has been identified as a novel suppressor of inducible nitric oxide synthase (iNOS) expression, thereby inhibiting the generation of nitric oxide (NO). NO is a signaling molecule with diverse physiological roles, but its overproduction by iNOS is associated with inflammatory conditions and tissue damage.

In a study using maturing dendritic cells (DCs) activated by lipopolysaccharide (LPS), this compound was found to inhibit NO generation in a time- and dose-dependent manner. This suppression was not due to a direct inhibition of NO synthase (NOS) enzyme activity but rather a consequence of reduced iNOS transcription and expression levels.

Mechanistically, this compound's effect on iNOS expression was found to be independent of several upstream signaling pathways, including the mitogen-activated protein kinase (MAPK), nuclear factor-κB p65 (NF-κB p65), and hypoxia-inducible factor 1 (HIF-1) pathways. Instead, the inhibitory action of this compound was linked to a decrease in the LPS-induced phosphorylation of signal transducer and activator of transcription (STAT) and the transcriptional activities of activator protein-1 (AP-1). Further investigation revealed that the inhibition of Janus kinase/STAT signaling dramatically suppressed iNOS expression and NO production, pinpointing the STAT pathway as a key target of this compound's inhibitory effect on iNOS.

Impact on DNA Damage

Preliminary studies suggest that this compound may have a protective role against DNA damage. In the context of ulcerative colitis (UC), a chronic inflammatory condition associated with an increased risk of colorectal cancer due to oxidative stress-induced DNA damage, this compound has shown promise.

In vitro studies have indicated that this compound is capable of suppressing DNA damage. Furthermore, in a mouse model of UC induced by azoxymethane (B1215336) (AOM) and dextran sodium sulfate (B86663) (DSS), treatment with this compound resulted in a decrease in DNA damage in epithelial cells. This protective effect is thought to be linked to the compound's ability to suppress oxidative stress and colonic inflammation.

Investigative Research on Cl Amidine in Disease Models

Cancer Research

The role of PAD enzymes in carcinogenesis has prompted investigations into the anti-tumor activities of PAD inhibitors like Cl-amidine. Research in this area has explored its effects on cell cycle regulation, apoptosis, and its potential to enhance the efficacy of existing chemotherapeutic agents.

Breast Cancer Models

In the context of breast cancer, this compound has been evaluated for its ability to induce cell cycle arrest and apoptosis, enhance the effects of chemotherapy, and inhibit factors related to tumor progression and metastasis.

Studies have shown that this compound can induce cell cycle arrest and apoptosis in breast cancer cells. The inhibition of PAD enzymes by this compound has been linked to the upregulation of p53, a tumor suppressor protein that plays a crucial role in controlling cell cycle progression and initiating apoptosis. nih.gov While specific quantitative data on cell cycle phase distribution in breast cancer cell lines following this compound treatment is still emerging, the compound's ability to halt cell proliferation is a key area of its anti-cancer investigation. Moreover, this compound has been observed to induce apoptosis in several cancer cell lines, including MCF-7 breast cancer cells, although detailed quantification of apoptosis rates for single-agent treatment is part of ongoing research. nih.gov

A significant focus of this compound research in breast cancer models has been its synergistic effects when combined with conventional chemotherapeutic agents. In models of tamoxifen-resistant breast cancer using MCF-7 cells, the combination of this compound with docetaxel (B913) has been shown to synergistically induce apoptosis and cell cycle arrest. nih.gov This combination enhances the nuclear accumulation of p53, leading to a more potent anti-tumor effect. nih.gov Research has also indicated that this compound can have synergistic cytotoxic effects when combined with doxorubicin. nih.gov These findings suggest that this compound could potentially be used to overcome chemotherapy resistance and improve the efficacy of existing cancer treatments.

| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect with this compound |

|---|---|---|

| Docetaxel | Tamoxifen-Resistant MCF-7 Breast Cancer Cells | Enhanced induction of apoptosis and cell cycle arrest. nih.gov |

| Doxorubicin | Breast Cancer Cells | Reported synergistic cytotoxic effects. nih.gov |

Vascular Endothelial Growth Factor (VEGF) is a critical protein in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The inhibition of VEGF is a key strategy in cancer therapy to restrict tumor growth and metastasis. In a study utilizing the SK-BR-3 breast cancer cell line, this compound encapsulated in poly(3-hydroxybutyrate) microspheres was found to significantly reduce the expression of VEGF. researchgate.net Specifically, treatment with these this compound-containing microspheres resulted in a 36.5% reduction in VEGF expression compared to untreated cells, indicating a potential anti-angiogenic effect of this compound in breast cancer. researchgate.net

| Cell Line | Treatment | Reduction in VEGF Expression (%) |

|---|---|---|

| SK-BR-3 | This compound encapsulated P(3HB) microspheres | 36.5% researchgate.net |

Colorectal Cancer (CRC) Models

In colorectal cancer research, particularly in models of colitis-associated cancer, this compound has demonstrated promising results in suppressing tumor development.

Ulcerative colitis, a chronic inflammatory bowel disease, significantly increases the risk of developing colorectal cancer. The azoxymethane (B1215336) (AOM)/dextran sulfate (B86663) sodium (DSS) mouse model is a widely used preclinical model that mimics colitis-associated colorectal cancer. In this model, this compound has been shown to effectively suppress tumorigenesis. nih.govresearchgate.netresearchgate.net This protective effect is linked to its ability to modulate key cellular pathways involved in cell proliferation and tumor suppression. nih.govresearchgate.net

Research has revealed that this compound administration in the AOM/DSS model leads to a significant reduction in the number of tumors. nih.govresearchgate.net This anti-tumor effect is associated with the upregulation of microRNA-16 (miR-16), a known tumor suppressor that is often downregulated in cancer. nih.govresearchgate.net The increased expression of miR-16, in turn, leads to the suppression of its downstream targets, Cyclin D1 and Cyclin E1, which are key proteins that promote cell cycle progression. nih.gov The downregulation of these cyclins contributes to the inhibition of cancer cell proliferation. nih.gov

| Model | Treatment Group | Average Tumor Multiplicity | Key Molecular Changes |

|---|---|---|---|

| AOM/DSS Mouse Model of Colitis-Associated CRC | AOM/DSS Control | ~15 tumors/mouse nih.gov | Suppressed miR-16 expression, Elevated Cyclin D1 and E1 levels nih.gov |

| AOM/DSS + this compound | ~5 tumors/mouse nih.gov | Rescued miR-16 expression, Suppressed Cyclin D1 and E1 levels nih.gov |

Glioblastoma and Pancreatic Cancer Models

This compound has demonstrated significant antiproliferative and apoptotic activity in in vitro models of glioblastoma multiforme (GBM), the most aggressive type of brain tumor. nih.gov In studies using the human U-87 MG glioblastoma cell line, this compound exhibited notable antiproliferative properties that were dependent on both time and concentration. nih.govnih.gov The compound was found to decrease cell viability significantly at various concentrations following 24 and 48-hour incubation periods. nih.gov

The apoptotic effects of this compound on U-87 MG cells were particularly significant after a 24-hour exposure. nih.gov The mechanism of action involves the induction of apoptosis through the enhancement of mitochondrial depolarization. nih.govnih.gov Notably, this process occurs independently of caspase-3 activation. nih.govnih.gov Research has shown that this compound possesses significant potential as an anticancer agent for GBM based on these pro-apoptotic and antiproliferative effects. nih.gov

| Cell Line | Treatment | Incubation Time | Effect |

| U-87 MG | This compound | 24 and 48 hours | Time and concentration-dependent decrease in cell viability nih.gov |

| U-87 MG | This compound | 24 hours | Significant induction of apoptosis nih.gov |

| U-87 MG | This compound | Not specified | Enhanced mitochondrial depolarization nih.govnih.gov |

In the context of Pancreatic Ductal Adenocarcinoma (PDAC), this compound has been studied for its effects on the release of extracellular vesicles (EVs), which play a role in intercellular communication and cancer progression. mdpi.comnih.gov Research on two PDAC cell lines, Panc-1 and MiaPaCa-2, showed that the pan-PAD inhibitor this compound had varying, and at times non-significant, effects on total EV release. mdpi.comresearchgate.netnih.gov Treatment with this compound was observed to somewhat increase total EV release in both cell lines at concentrations of 50 µM and 100 µM. researchgate.netnih.gov However, it also demonstrated varied effects on different EV subpopulations, such as a reduction in small EVs (0–100 nm size range) in MiaPaCa-2 cells at a 50 µm concentration. nih.gov

The role of this compound in inhibiting cancer cell invasion has been investigated in PDAC models. mdpi.com In a study involving Panc-1 and MiaPaCa-2 cell lines, the pan-PAD inhibitor this compound was found to be less effective at reducing cancer cell invasion compared to isozyme-specific inhibitors for PAD2 and PAD3. mdpi.comnih.gov While specific PAD2 and PAD3 inhibitors had the most significant effects on reducing the invasion capability of Panc-1 cells, this compound's impact was less pronounced. mdpi.comnih.gov

Ovarian Cancer Research

This compound has been explored as a potential therapeutic agent for ovarian cancer, demonstrating significant antiproliferative, cytotoxic, and pro-apoptotic properties. longwood.edu As a monotherapy, this compound treatment resulted in up to 70% death in human ovarian adenocarcinoma cells. longwood.edusecure-platform.com The compound's efficacy was further enhanced when used in combination with rapamycin (B549165), an established anticancer drug, leading to nearly 90% cancer cell death. longwood.edusecure-platform.com This combination showed significant synergistic activity against ovarian cancer cells. longwood.edu Furthermore, this compound, both alone and in combination with rapamycin, was found to significantly upregulate the expression of tumor suppressor genes such as TP53 and CDKN1A. longwood.edu

| Treatment | Cell Death Percentage | Synergistic Activity (FIC50) |

| This compound (monotherapy) | ~70% longwood.edusecure-platform.com | N/A |

| This compound + Rapamycin | ~90% longwood.edusecure-platform.com | < 0.5 longwood.edu |

Leukemia Cell Lines

This compound has shown cytotoxic effects against human leukemia cell lines. stemcell.com Specifically, it triggers differentiation and apoptosis in cell lines such as HL60, a human acute promyelocytic leukemia line. selleckchem.com The half-maximal inhibitory concentration (IC50) for its cytotoxic effect toward human leukemia cells has been reported to be 0.25 μM. stemcell.com

Prostate Cancer Models

Research into the effects of this compound on prostate cancer models has indicated its potential as an anti-tumor agent. Studies have shown that treatment with this compound can suppress the viability and DNA synthesis of prostate cancer cells. In vivo experiments using mouse models have demonstrated that this compound treatment can inhibit tumor growth. The mechanism of action appears to involve the inhibition of Peptidyl Arginine Deiminase (PAD) enzymes, particularly PADI2, which acts as an oncogene in prostate cancer progression.

Furthermore, this compound has been investigated for its ability to sensitize prostate cancer cells to conventional chemotherapy. By inhibiting PAD-mediated protein deimination, this compound was found to significantly reduce the release of cellular microvesicles from cancer cells. This reduction in microvesicle shedding rendered the prostate cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents like methotrexate.

This compound has been evaluated in combination with androgen receptor (AR) signaling inhibitors for its potential to suppress prostate cancer progression. In a study involving a castration-resistant prostate cancer (CRPC) model, mice were treated with the AR inhibitor enzalutamide alongside this compound. The results from this study demonstrated that this compound treatment could suppress the activity of AR signaling, suggesting a potential synergistic or additive anti-tumor effect when combined with AR-targeted therapies. The combined treatment aimed to overcome resistance mechanisms and more effectively inhibit tumor growth.

Retinoblastoma Models

In preclinical studies on retinoblastoma, the therapeutic potential of inhibiting Protein Arginine Deiminase II (PADI2) has been explored using BB-Cl-amidine, a second-generation derivative of this compound. Research has shown that PADI2 is highly expressed in both human and mouse retinoblastoma tissues.

Inhibition of PADI2 activity in retinoblastoma cell lines (Y79 and WERI-Rb1) using BB-Cl-amidine led to several anti-cancer effects:

A dose-dependent reduction in the viability of retinoblastoma cells.

Induction of apoptosis, evidenced by an increase in the levels of cleaved poly (ADP-ribose) polymerase (PARP).

Suppression of cancer cell proliferation through the inactivation of the p-AKT signaling pathway.

In orthotopic xenograft mouse models of retinoblastoma, intravitreal injection of BB-Cl-amidine resulted in reduced tumor volumes, demonstrating its anti-proliferative effects in vivo. These findings suggest that PADI2 inhibition is a potential therapeutic strategy for retinoblastoma.

Autoimmune and Inflammatory Diseases

Rheumatoid Arthritis (RA) Models

This compound has been extensively studied in animal models of rheumatoid arthritis, primarily the collagen-induced arthritis (CIA) model. As a pan-PAD inhibitor, its mechanism of action is centered on preventing the citrullination of proteins, a post-translational modification strongly implicated in the pathogenesis of RA.

Treatment with this compound in murine CIA models has been shown to significantly reduce the severity of the disease. Studies report a marked decrease in clinical disease activity scores, with some showing an approximate 50% reduction compared to vehicle-treated controls. This clinical improvement is supported by histological evidence showing reduced joint inflammation and destruction. A second-generation PAD inhibitor, BB-Cl-amidine, also demonstrated the ability to reverse clinical and histological signs of arthritis when administered after disease onset.

Key findings from these studies include:

Significantly lower clinical disease activity scores in this compound treated mice.

Reduced paw swelling.

Lower histopathology scores for joint damage.

Decreased deposition of complement C3 in the synovium and cartilage.

| Treatment Group | Metric | Reported Reduction | Source |

|---|---|---|---|

| This compound (1 mg/kg/day) | CIA Disease Activity Score | 42% | |

| This compound (10 mg/kg/day) | CIA Disease Activity Score | 53% | |

| This compound (50 mg/kg/day) | CIA Disease Activity Score | 55% | |

| BB-Cl-amidine | Clinical Scoring | Significant (P < 0.0001) |

A hallmark of rheumatoid arthritis is the presence of autoantibodies to citrullinated protein antigens (ACPA). The generation of these citrullinated antigens is catalyzed by PAD enzymes. By inhibiting PADs, this compound directly interferes with this process.

| Compound | Location | Effect | Source |

|---|---|---|---|

| This compound | Synovium & Serum | Clearly decreased citrullinated proteins | |

| BB-Cl-amidine | Lymph Nodes | Significant decline in global protein citrullination | |

| This compound | Serum | Tended to be lower, but not significantly different | |

| BB-Cl-amidine | Serum | No significant differences in IgG response to citrullinated antigens |

Ulcerative Colitis (UC) and Inflammatory Bowel Disease (IBD) Models

This compound, an inhibitor of peptidylarginine deiminases (PADs), has been investigated for its therapeutic potential in animal models of ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD). nih.govphysiology.orgnih.govscilit.com Research indicates that PAD enzyme levels are elevated in both mouse and human colitis, suggesting that their inhibition could be a viable therapeutic strategy. physiology.orgnih.govscilit.com

Suppression of Colonic Inflammation

In a dextran sulfate sodium (DSS) mouse model of colitis, treatment with this compound has been shown to significantly reduce the clinical signs and symptoms of the disease. nih.govnih.gov This effect was observed in both prophylactic and therapeutic treatment regimens. physiology.orgscilit.com The administration of this compound led to a dose-dependent suppression of colonic inflammation. nih.gov One of the proposed mechanisms for this anti-inflammatory effect is the induction of apoptosis in inflammatory cells. physiology.orgnih.govscilit.com

Furthermore, this compound treatment in the DSS model resulted in a significant reduction of PAD activity and total protein citrullination in the colon. researchgate.net This suggests that the therapeutic efficacy of this compound is directly related to its ability to inhibit PAD enzymes in the inflamed tissue. nih.gov In an azoxymethane (AOM)/DSS mouse model of UC, this compound was also found to suppress colonic inflammation, decrease the production of reactive oxygen species (ROS) by inflammatory cells, and reduce DNA damage in epithelial cells. aacrjournals.org

Table 1: Effects of this compound on Colonic Inflammation in a DSS Mouse Model

| Parameter | Observation | Reference |

|---|---|---|

| Clinical Symptoms | Reduced clinical signs of colitis. | nih.govnih.gov |

| Colonic Inflammation | Dose-dependent suppression. | nih.gov |

| Mechanism | Induction of apoptosis in inflammatory cells. | physiology.orgnih.govscilit.com |

| Enzyme Activity | Significant reduction in PAD activity in the colon. | researchgate.net |

| Protein Modification | Significant reduction in protein citrullination in the colon. | researchgate.net |

| Oxidative Stress | Decreased reactive oxygen species (ROS) production. | aacrjournals.org |

| DNA Damage | Reduced DNA damage in epithelial cells. | aacrjournals.org |

Systemic Lupus Erythematosus (SLE) Models

The role of this compound has been explored in murine models of systemic lupus erythematosus (SLE), a systemic autoimmune disease. A key pathological feature in SLE is the enhanced formation of neutrophil extracellular traps (NETs), which are a source of autoantigens. nih.govnih.gov this compound, by inhibiting PAD enzymes, can block the formation of these NETs. nih.gov

Modulation of Lupus Phenotype

In the New Zealand mixed 2328 (NZM) model of murine lupus, treatment with this compound led to a significant modulation of the disease phenotype. nih.govnih.gov The compound was found to inhibit the formation of NETs in vivo. nih.gov This was accompanied by significant alterations in circulating autoantibody profiles and complement levels, as well as a reduction in glomerular IgG deposition. nih.govnih.gov In lupus-prone MRL/lpr mice, PAD inhibition with this compound also reduced NET formation and protected against proteinuria and immune complex deposition in the kidneys. acrabstracts.org Furthermore, it was observed that this compound treatment downregulated the expression of type I interferon-regulated genes. acrabstracts.org

Abrogation of Vascular Abnormalities

SLE is associated with premature vascular disease and endothelial dysfunction. nih.govclinicaltrials.govfrontiersin.orgumw.edu.pl In NZM mice, this compound treatment demonstrated vasculoprotective effects. nih.govnih.gov It was shown to increase the differentiation capacity of bone marrow endothelial progenitor cells and improve endothelium-dependent vasorelaxation. nih.govnih.gov Additionally, the time to arterial thrombosis induced by photochemical injury was markedly delayed in this compound treated mice. nih.govnih.gov In MRL/lpr mice, PAD inhibition with this compound also markedly improved endothelial function. acrabstracts.org

Table 2: Effects of this compound in Systemic Lupus Erythematosus (SLE) Models

| Category | Finding | Animal Model | Reference |

|---|---|---|---|

| NET Formation | Inhibited in vivo NET formation. | NZM | nih.gov |

| Autoimmunity | Altered autoantibody profiles and complement levels. | NZM | nih.govnih.gov |

| Kidney Pathology | Reduced glomerular IgG deposition and proteinuria. | NZM, MRL/lpr | nih.govnih.govacrabstracts.org |

| Gene Expression | Downregulated type I interferon-regulated genes. | MRL/lpr | acrabstracts.org |

| Endothelial Function | Improved endothelium-dependent vasorelaxation. | NZM, MRL/lpr | nih.govnih.govacrabstracts.org |

| Thrombosis | Markedly delayed time to arterial thrombosis. | NZM | nih.govnih.gov |

Atherosclerosis Models

The potential of this compound to mitigate atherosclerosis has been investigated in murine models. A key mechanism implicated in atherosclerosis is the formation of NETs, which can promote vascular damage and thrombosis. nih.govahajournals.org

Reduction of Atherosclerotic Lesion Area

In Apolipoprotein-E (Apoe)−/− mice, a model for atherosclerosis, treatment with this compound for 11 weeks resulted in a significant reduction of the atherosclerotic lesion area. nih.govahajournals.orgresearchgate.net This was observed through both en face Oil Red O staining of arterial trees and quantification of cross-sectional lesion areas. nih.govresearchgate.net The reduction in atherosclerosis was associated with decreased recruitment of netting neutrophils and macrophages to the arteries and reduced arterial interferon-α expression. nih.gov The protective effects of this compound were found to be dependent on neutrophils, as the compound did not offer additional protection in neutropenic mice. nih.govahajournals.org

Table 3: Impact of this compound on Atherosclerosis in Apoe−/− Mice

| Parameter | Result | Reference |

|---|---|---|

| Atherosclerotic Lesion Area | Significantly reduced. | nih.govahajournals.orgresearchgate.net |

| NET Formation | Blocked NET formation. | nih.gov |

| Inflammatory Cell Recruitment | Reduced recruitment of netting neutrophils and macrophages to arteries. | nih.gov |

| Interferon Expression | Reduced arterial interferon-α expression. | nih.gov |

| Mechanism | Dependent on the presence of neutrophils. | nih.govahajournals.org |

Delay in Arterial Thrombosis

This compound has been investigated for its potential role in delaying arterial thrombosis, primarily through its mechanism of inhibiting Neutrophil Extracellular Trap (NET) formation. Research in murine models has demonstrated that this compound can effectively reduce arterial thrombosis and limit myocardial injury. nih.govnih.gov

In studies using ferric chloride (FeCl₃) to induce arterial thrombi in mice, the resulting thrombi showed a high degree of similarity to human coronary thrombi in terms of their cellular composition, with neutrophils being a predominant cell type. nih.gov The presence of NETs was a key feature in both human and murine arterial thrombi. nih.gov Treatment with this compound, a peptidylarginine deiminase (PAD) inhibitor, led to the abrogation of NET formation. nih.govnih.gov This inhibition of NETosis by this compound was associated with a reduction in arterial thrombosis. nih.gov

Furthermore, in a mouse model of myocardial infarction, this compound treatment was found to limit the extent of injury. nih.govnih.gov Beyond its effects on NETs, this compound was also observed to decrease the accumulation of leukocytes, including neutrophils, within the arterial thrombi, suggesting a broader mechanism of action than just the inhibition of NETosis. nih.gov In apolipoprotein-E (Apoe)⁻/⁻ mice, a model for atherosclerosis, this compound treatment not only reduced atherosclerotic lesion area but also prolonged the time to carotid artery thrombosis following a photochemical injury. psu.edu

Table 1: Effect of this compound on Arterial Thrombosis in Mouse Models

| Model | Key Findings | Reference |

|---|---|---|

| Ferric Chloride (FeCl₃) Injury | Reduced arterial thrombosis and abrogated NET formation. | nih.gov |

| Myocardial Infarction (I/R model) | Significantly reduced infarct area and improved cardiac function after 1 week. | nih.gov |

| Photochemical Injury in Apoe⁻/⁻ mice | Prolonged time to thrombosis. | psu.edu |

| Middle Cerebral Arterial Occlusion | Administration before occlusion resulted in a lack of thrombus formation. | stemcell.com |

Sepsis Models

The therapeutic potential of this compound has been explored in murine models of sepsis, a life-threatening condition characterized by a dysregulated immune response to infection.

Improved Survival and Reduced Inflammatory Cytokines

Table 2: Effects of this compound in Sepsis and Systemic Inflammation Models

| Model | Outcome | Specific Findings | Reference |

|---|---|---|---|

| Cecal Ligation and Puncture (CLP) Sepsis in Mice | Improved Survival | Significantly improved overall survival. | nih.gov |

| Inflammatory Response | Minimal effects on pro- or anti-inflammatory cytokines in one study. | nih.gov | |

| Hemorrhagic Shock in Rats | Reduced Inflammation | 31.8% reduction in IL-6 and 45.4% reduction in TNF-α levels compared to vehicle controls. | frontiersin.org |

| LPS-induced Mastitis in Mice | Reduced Inflammation | Decreased mRNA levels of TNF-α, IL-1β, and IL-6. | stemcell.com |

Endometritis Models

This compound has been shown to have therapeutic potential in animal models of endometritis, an inflammatory condition of the uterus.

Alleviation of LPS-Induced Endometritis and Uterine Tissue Damage

In a rat model where endometritis was induced by lipopolysaccharide (LPS), treatment with this compound demonstrated a regression of the condition and protection against uterine tissue damage. frontiersin.org The underlying mechanism involves the inhibition of Neutrophil Extracellular Traps (NETs) formation. frontiersin.org

This compound treatment effectively reduced the expression of proteins that promote NET formation, thereby attenuating the inflammatory response. frontiersin.org This was evidenced by a significant inhibition of NETs in the serum of treated rats. frontiersin.org Furthermore, this compound treatment led to a remarkable alleviation of inflammatory cell infiltration, as indicated by a myeloperoxidase (MPO) activity assay, and attenuated damage to the uterine tissue. frontiersin.org

The anti-inflammatory effects of this compound were also demonstrated by a significant inhibition of the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Western blot analysis revealed that this compound decreased the expression of citrullinated Histone H3 (Cit-H3) and high-mobility group box 1 (HMGB1) protein, further supporting its role in inhibiting NET-related inflammatory pathways. frontiersin.org

Table 3: Effects of this compound on LPS-Induced Endometritis in Rats

| Parameter | Effect of this compound Treatment | Reference |

|---|---|---|

| NETs Formation | Significantly inhibited in rat serum. | frontiersin.org |

| Inflammatory Cell Infiltration | Remarkably alleviated. | frontiersin.org |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly inhibited expression. | frontiersin.org |

| Citrullinated Histone H3 (Cit-H3) Expression | Decreased. | frontiersin.org |

| High-Mobility Group Box 1 (HMGB1) Protein Expression | Decreased. | frontiersin.org |

| Uterine Tissue Damage | Attenuated. | frontiersin.org |

Multiple Sclerosis (MS) Models

The role of peptidylarginine deiminases (PADs) and protein citrullination has been implicated in the pathology of multiple sclerosis (MS). Consequently, PAD inhibitors like this compound have been investigated in animal models of the disease. In various preclinical animal models of MS, including experimental autoimmune encephalomyelitis (EAE), it has been shown that PAD-mediated citrullination of myelin basic protein is a key factor in the progression of the disease.

Research has demonstrated that 2-chloroacetamidine, a small-molecule PAD inhibitor, can dramatically attenuate disease severity in both neurodegenerative and autoimmune mouse models of MS at any stage. nih.gov This inhibitor was found to reduce PAD activity and protein citrullination to pre-disease levels. nih.gov In the autoimmune models, it rapidly suppressed T cell autoreactivity and cleared brain and spinal cord infiltrates by selectively removing newly activated T cells. nih.gov When administered before disease onset or autoimmune induction, it essentially prevented the disease. nih.gov These findings highlight PAD enzymes as a therapeutic target in MS models. nih.gov

Type 1 Diabetes Models

The inhibition of peptidylarginine deiminases (PADs) has emerged as a potential therapeutic strategy for type 1 diabetes, with studies on this compound and its derivatives showing promising results in non-obese diabetic (NOD) mouse models.

Furthermore, this compound treatment was found to decrease the serum levels of anti-citrullinated peptide antibody (ACPA) and anti-neutrophil cytoplasmic antibodies (ANCA). researchgate.net It also reduced the generation of autoantibodies associated with type 1 diabetes, such as glutamic acid decarboxylase antibody (GADA), tyrosine phosphatase-related islet antigen-2 antibody (IA2A), and zinc transporter 8 antibody (ZnT8A). researchgate.net These reductions were strongly correlated with lower levels of serum PAD4 and MPO-DNA, which are markers of NETs. researchgate.net Additionally, this compound administration inhibited pancreatic inflammation and was associated with an increased frequency of regulatory T cells in pancreatic lymph nodes. researchgate.net

A related pan-PAD inhibitor, BB-Cl-amidine, has also demonstrated complete prevention of diabetes development in NOD mice. This prevention was linked to decreased protein citrullination, reduced formation of anti-citrulline autoantibodies, and diminished NETosis.

Table 4: Effects of this compound and Related Inhibitors in Type 1 Diabetes Models (NOD Mice)

| Compound | Key Findings | Reference |

|---|---|---|

| This compound | Delayed onset of T1D by nearly 8 weeks and significantly decreased disease incidence. | researchgate.net |

| Inhibited NET formation in vitro and in vivo. | researchgate.net | |

| Decreased serum levels of ACPA, ANCA, GADA, IA2A, and ZnT8A. | researchgate.net | |

| Inhibited pancreatic inflammation and increased regulatory T cells. | researchgate.net | |

| BB-Cl-amidine | Completely prevented diabetes development. | |

| Associated with decreased protein citrullination, anti-citrulline autoantibody formation, and NETosis. |

Wound Healing Research

The process of re-epithelialization is fundamental to wound healing, involving the proliferation and migration of keratinocytes to cover the exposed dermal surface. dergipark.org.trnih.gov Research into the effects of this compound, a peptidylarginine deiminase (PAD) inhibitor, has explored its potential to modulate these critical cellular activities. dergipark.org.trdergipark.org.tr PAD enzymes, which convert arginine to citrulline, are expressed in the epidermis and are involved in keratinocyte differentiation. dergipark.org.trnih.gov

An in vitro study utilizing the HaCaT keratinocyte cell line investigated the influence of this compound on wound healing parameters. dergipark.org.trdergipark.org.tr The research found that specific concentrations of this compound exerted a proliferative effect on these cells. dergipark.org.trdergipark.org.tr Furthermore, the study employed a scratch wound healing assay, a common method to assess cell migration in vitro, to evaluate the compound's impact. The results indicated that this compound positively influenced cell migration, a key factor in achieving wound closure. dergipark.org.trdergipark.org.tr This suggests that by inhibiting PAD activity, this compound may foster an environment conducive to the repopulation of the wound bed by keratinocytes.

Table 1: Effect of this compound on Keratinocyte Functions in an In Vitro Wound Healing Model

| Parameter Assessed | Cell Line | Method Used | Observed Effect of this compound | Reference |

| Cell Proliferation | HaCaT | Real-Time Cell Analysis (RTCA) | Proliferative effect observed at certain concentrations. | dergipark.org.trdergipark.org.tr |

| Cell Migration | HaCaT | Scratch Wound Healing Assay | Positive effect on cell migration, contributing to wound closure. | dergipark.org.trdergipark.org.tr |

Collagen is the most abundant protein in the skin, providing structural integrity and strength. nih.gov During the proliferative phase of wound healing, fibroblasts synthesize new collagen, primarily type III initially, which is later replaced by the stronger type I collagen, to form the new extracellular matrix. nih.gov

The investigation into this compound's role in wound healing also examined its effect on the production of type 1 collagen. dergipark.org.trdergipark.org.tr Using Real-Time Polymerase Chain Reaction (RT-PCR), the study measured the mRNA expression levels of the COL1A1 gene, which codes for the alpha-1 chain of type 1 collagen. The results demonstrated that this compound increased the amount of type 1 collagen. dergipark.org.trdergipark.org.tr This finding is significant as adequate production of type 1 collagen is crucial for restoring the tensile strength of the healed skin. nih.gov The upregulation of COL1A1 gene expression in keratinocytes treated with this compound points to a potential mechanism by which this compound may support the remodeling phase of wound repair. dergipark.org.tr

Table 2: this compound's Influence on Type 1 Collagen Synthesis

| Parameter Assessed | Cell Line | Method Used | Key Finding | Reference |

| Type 1 Collagen Production | HaCaT | Real-Time Polymerase Chain Reaction (RT-PCR) | Increased mRNA expression of the COL1A1 gene. | dergipark.org.trdergipark.org.tr |

Experimental Methodologies and Research Tools Utilizing Cl Amidine

In Vitro Experimental Models

In vitro studies utilizing Cl-amidine involve treating various cell types and reconstructed tissues to understand the cellular and molecular consequences of PAD inhibition.

Cell Line Studies

This compound has been employed in studies involving a range of cancer cell lines to investigate its potential anti-cancer effects. These include human cell lines such as human leukemia (HL60), breast adenocarcinoma (MCF-7, SK-BR-3), colorectal carcinoma (HCT 116, HT-29), glioblastoma (U-87 MG, LN18, LN299), and pancreatic cancer cells (Panc-1, MiaPaCa-2), as well as osteosarcoma (U2OS) nih.govmdpi.commdpi.comopen.ac.uk.

Research findings indicate that this compound can exert anti-proliferative and apoptotic effects in various cancer cell lines. For instance, studies on the human glioblastoma cell line U-87 MG showed that this compound had significant antiproliferative and apoptotic activity, demonstrating potential as an anticancer agent for Glioblastoma Multiforme (GBM) nih.gov. In breast cancer models, this compound has been reported to have anti-cancer effects both alone and in combination with chemotherapeutic agents mdpi.com. It has been shown to induce cell cycle arrest and apoptosis, potentially through the enhancement of p53 nuclear accumulation and the regulation of the OKL38 gene mdpi.com. This compound also influenced extracellular vesicle (EV) release and modulated their microRNA composition in glioblastoma cells mdpi.com. In pancreatic cancer cell lines (Panc-1 and MiaPaCa-2), this compound treatment affected EV release open.ac.uk.

Studies have also explored the effects of this compound on keratinocytes. This compound treatments inhibited deimination in a dose-dependent manner in keratinocytes and were not cytotoxic nih.gov.

Some research indicates that this compound can influence dendritic cell function, potentially impacting antigen presentation and T cell priming biorxiv.org.

Reconstructed Human Epidermis (RHEs)

Reconstructed human epidermis (RHEs) models have been utilized to study the role of PADs and the effects of this compound in skin homeostasis and differentiation. Treating three-dimensional RHEs with this compound has demonstrated that PAD inhibition can affect keratinocyte differentiation and cornification. This compound treatments inhibited deimination in a dose-dependent manner in RHEs nih.gov. At higher concentrations (e.g., 800 µM), this compound was shown to reduce deimination, alter keratinocyte differentiation, decrease the number of corneocyte layers, and increase the number of transitional cells nih.govnih.gov. Furthermore, this compound treatment in RHEs induced clustering of mitochondria and heterogeneous vesicles in the cytoplasm of granular keratinocytes and upregulated the expression of autophagy proteins nih.govnih.gov. These findings suggest that PADs, particularly PAD1 and/or PAD3, play a role in the epidermal autophagy process linked to cornification nih.govnih.gov.

Dendritic Cell (DC) and Neutrophil Studies

This compound has been used to investigate the functions of dendritic cells (DCs) and neutrophils, particularly in the context of inflammation and immunity. Studies have shown that this compound can diminish antigen presentation by bone marrow-derived DCs and splenic DCs, suggesting that PAD inhibitors can affect DC functions with potential implications for T cell priming biorxiv.org.

In neutrophils, this compound has been shown to prevent neutrophil extracellular trap (NET) formation nih.gov. NETs are web-like structures released by neutrophils, and their formation (NETosis) is associated with various inflammatory conditions diabetesjournals.orgmdpi.com. This compound's ability to inhibit PADs, particularly PAD4 which is involved in histone citrullination crucial for NET formation, underlies this effect diabetesjournals.orgmdpi.com. Studies using this compound have demonstrated reduced spontaneous NET release from bone marrow-derived neutrophils diabetesjournals.org. This compound also prevented NET-induced NETosis in in vitro experiments frontiersin.org.

In Vivo Animal Models

In vivo studies using animal models, primarily murine models, have been instrumental in understanding the systemic effects of this compound and its potential therapeutic applications in complex diseases.

Murine Models of Colitis-Associated Colorectal Cancer (AOM/DSS)

The azoxymethane (B1215336) (AOM)/dextran sulfate (B86663) sodium (DSS) murine model of colitis-associated colorectal cancer (CRC) is widely used to study the link between inflammation and cancer development in the colon nih.govoncotarget.com. This compound has been tested in this model to evaluate its ability to suppress colitis and prevent colon tumorigenesis.

Studies have shown that this compound, administered in drinking water, can prevent colon tumorigenesis in the AOM/DSS model nih.govoncotarget.com. This compound treatment suppressed colitis and significantly decreased tumor incidence in this model aacrjournals.org. Mechanistically, this compound treatment was found to rescue the suppression of miR-16, a tumor suppressor microRNA, in colon epithelial cells during the colitis-to-cancer sequence nih.govoncotarget.com. It also suppressed Ki67 and cellular proliferation targets of miR-16, such as Cyclins D1 and E1 nih.govoncotarget.com. Additionally, this compound treatment decreased reactive oxygen species (ROS) production by inflammatory cells and DNA damage in epithelial cells in the AOM/DSS model aacrjournals.org. This compound also upregulated antioxidant enzymes in this model core.ac.uk.

Table 1: Effects of this compound in AOM/DSS Murine Model

| Parameter | This compound Treatment Effect | Source |

| Colon tumorigenesis | Prevented | nih.govoncotarget.com |

| Colitis | Suppressed | nih.govaacrjournals.org |

| Tumor incidence | Significantly decreased | aacrjournals.org |

| miR-16 expression | Upregulated/Rescued | nih.govoncotarget.com |

| Ki67 expression | Suppressed | nih.govoncotarget.com |

| Cyclins D1 and E1 expression | Suppressed | nih.govoncotarget.com |

| ROS production (inflammatory cells) | Decreased | aacrjournals.org |

| DNA damage (epithelial cells) | Decreased | aacrjournals.org |

| Antioxidant enzymes | Upregulated | core.ac.uk |

Murine Collagen-Induced Arthritis (CIA) Models

The murine collagen-induced arthritis (CIA) model is a common model for studying rheumatoid arthritis, an autoimmune disease associated with autoantibodies to citrullinated proteins nih.govstanford.edu. This compound has been evaluated in this model to assess the role of PADs and citrullination in arthritis development and severity.